Berbamunine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

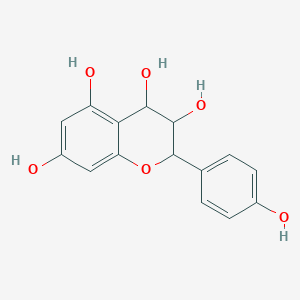

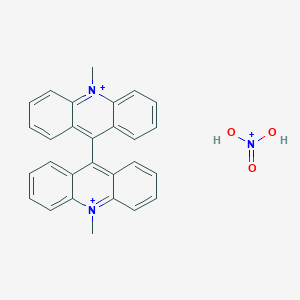

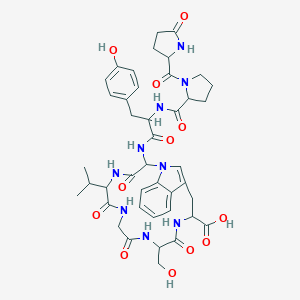

Berbamunine is a molecule derived from (S)-N-methylcoclaurine by CYP80A1/berbamunine synthase . It is a bisbenzylisoquinoline alkaloid that is produced by the enzyme this compound synthase . This enzyme belongs to the family of oxidoreductases .

Synthesis Analysis

The synthesis of bisbenzylisoquinolines starts from the conversion from N-methylcoclaurine to this compound, catalyzed by this compound synthase (CYP80A1) . For berbamine synthesis, a single copy of the this compound synthase gene was identified from a PacBio sequencing database .Molecular Structure Analysis

The systematic name of this enzyme class is (S)-N-methylcoclaurine,NADPH:oxygen oxidoreductase (C-O phenol-coupling) . The enzyme participates in alkaloid biosynthesis .Chemical Reactions Analysis

This compound synthase is an enzyme that catalyzes the chemical reaction (S)-N-methylcoclaurine + ®-N-methylcoclaurine + NADPH + H + + O2 ⇌ this compound + NADP + + 2 H2O . The five substrates of this enzyme are (S)-N-methylcoclaurine, ®-N-methylcoclaurine, NADPH, H+, and O2, whereas its three products are this compound, NADP+, and H2O .科学的研究の応用

Molecular Biology and Enzymatic Activity

- Berbamunine synthase, a unique cytochrome P450-dependent enzyme from Berberis stolonifera, catalyzes the formation of C--O phenol couples in bisbenzylisoquinoline alkaloid biosynthesis. This enzyme is characterized by its ability to selectively form dimeric compounds without incorporating activated oxygen, a distinct feature compared to typical monooxygenases (Kraus & Kutchan, 1995).

Immunomodulatory Properties

- Berbamine, derived from Berberis vulgaris, exhibits anti-inflammatory properties by modulating the production and action of IFN-γ in CD4+ T cells. This effect involves altered STAT4 expression and impacts both T cells and antigen-presenting cells (APCs), demonstrating potential in treating autoimmune conditions (Ren et al., 2008).

- Studies on berbamine have also shown its suppressive effects on delayed-type hypersensitivity and mixed lymphocyte reactions, indicating potential as an immunosuppressive agent in clinical transplantation (Luo et al., 1998).

Cancer Research

- Berbamine's role in modulating various oncogenic cell-signaling pathways highlights its potential as an anti-cancer agent. This includes the activation of the TGF/SMAD pathway and the regulation of non-coding RNAs, with implications for developing effective cancer therapeutics (Farooqi et al., 2022).

- Berbamine has been shown to suppress the growth, migration, and invasion of metastatic human breast cancer cells, offering insights into potential treatment strategies for breast cancer (Wang et al., 2009).

Pharmacology and Toxicology

- Investigations into the metabolic activation of berbamine have provided insights into its biochemical mechanisms and cytotoxicity, crucial for understanding its pharmacological and toxicological profile (Sun et al., 2017).

Cardiovascular Studies

- Berbamine displays various cardiovascular pharmacological actions, including anti-arrhythmic effects and vasodilation, making it a subject of interest for research in cardiovascular disorders (Guo & Fu, 2005).

作用機序

将来の方向性

The future directions for Berbamunine research could involve further exploration of its biosynthetic pathways, potential therapeutic applications, and its pharmacokinetics properties . Additionally, the development of synthetic biology platforms for the production of this compound in microbes could be a promising area of future research .

特性

CAS番号 |

6859-66-1 |

|---|---|

分子式 |

C36H40N2O6 |

分子量 |

596.7 g/mol |

IUPAC名 |

(1R)-1-[[4-[2-hydroxy-5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30+/m1/s1 |

InChIキー |

FDABVSXGAMFQQH-IHLOFXLRSA-N |

異性体SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |

SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |

正規SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC |

同義語 |

magnoline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)